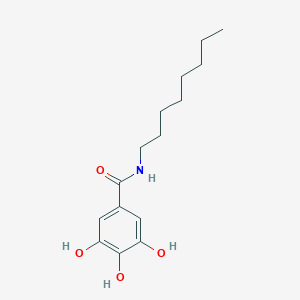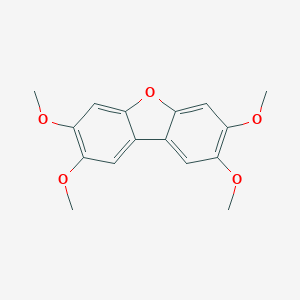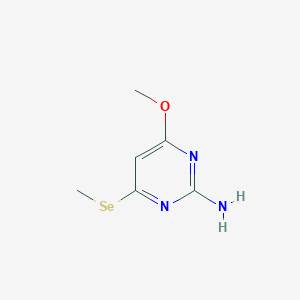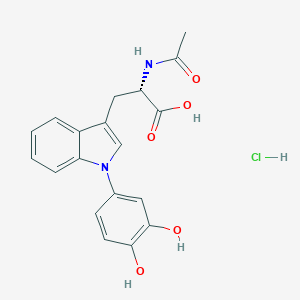
1-(1,2-Hydroquinone)-N-acetyltryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Hydroquinone)-N-acetyltryptophan, also known as HAT, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. HAT is a derivative of tryptophan, which is an essential amino acid. HAT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
1-(1,2-Hydroquinone)-N-acetyltryptophan exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. 1-(1,2-Hydroquinone)-N-acetyltryptophan also modulates the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have various biochemical and physiological effects. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including neurons and cancer cells. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been shown to have a neuroprotective effect by reducing the production of amyloid-beta, which is a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. 1-(1,2-Hydroquinone)-N-acetyltryptophan can be easily synthesized in the lab, and its effects can be studied in various cell types and animal models. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. 1-(1,2-Hydroquinone)-N-acetyltryptophan has a short half-life, which limits its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(1,2-Hydroquinone)-N-acetyltryptophan. One direction is to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan to improve its yield and purity. Another direction is to study the pharmacokinetics of 1-(1,2-Hydroquinone)-N-acetyltryptophan and develop strategies to improve its bioavailability. Further research is needed to understand the molecular mechanisms underlying the effects of 1-(1,2-Hydroquinone)-N-acetyltryptophan and its potential use as a therapeutic agent. Additionally, more studies are needed to explore the potential applications of 1-(1,2-Hydroquinone)-N-acetyltryptophan in other areas, such as drug delivery and imaging.
Conclusion:
In conclusion, 1-(1,2-Hydroquinone)-N-acetyltryptophan is a synthetic compound that has gained significant attention due to its potential applications in scientific research. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail. 1-(1,2-Hydroquinone)-N-acetyltryptophan has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, 1-(1,2-Hydroquinone)-N-acetyltryptophan has some limitations, including its low bioavailability and poor pharmacokinetic properties. Further research is needed to optimize the synthesis method of 1-(1,2-Hydroquinone)-N-acetyltryptophan, improve its bioavailability, and explore its potential applications in medicine, biochemistry, and pharmacology.
Méthodes De Synthèse
1-(1,2-Hydroquinone)-N-acetyltryptophan can be synthesized through various methods, including the reaction of N-acetyltryptophan with 1,2-dihydroxybenzene in the presence of a catalyst. Another method involves the reaction of N-acetyltryptophan with 1,2-dibromoethane and sodium methoxide. The yield of 1-(1,2-Hydroquinone)-N-acetyltryptophan can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
1-(1,2-Hydroquinone)-N-acetyltryptophan has been used in various scientific research studies due to its potential applications in medicine, biochemistry, and pharmacology. 1-(1,2-Hydroquinone)-N-acetyltryptophan has been studied for its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. 1-(1,2-Hydroquinone)-N-acetyltryptophan has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Numéro CAS |
106078-47-1 |
|---|---|
Nom du produit |
1-(1,2-Hydroquinone)-N-acetyltryptophan |
Formule moléculaire |
C19H19ClN2O5 |
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-[1-(3,4-dihydroxyphenyl)indol-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C19H18N2O5.ClH/c1-11(22)20-15(19(25)26)8-12-10-21(16-5-3-2-4-14(12)16)13-6-7-17(23)18(24)9-13;/h2-7,9-10,15,23-24H,8H2,1H3,(H,20,22)(H,25,26);1H/t15-;/m0./s1 |
Clé InChI |
OZNRUEHBJVKZPR-RSAXXLAASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
SMILES canonique |
CC(=O)NC(CC1=CN(C2=CC=CC=C21)C3=CC(=C(C=C3)O)O)C(=O)O.Cl |
Autres numéros CAS |
106078-47-1 |
Synonymes |
1-(1,2-hydroquinone)-N-acetyltryptophan 1-HATP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



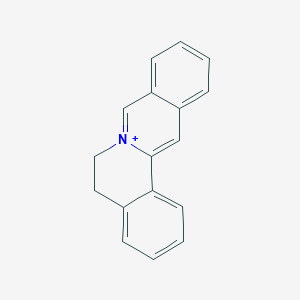
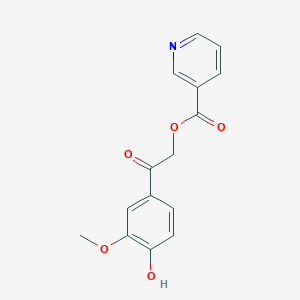
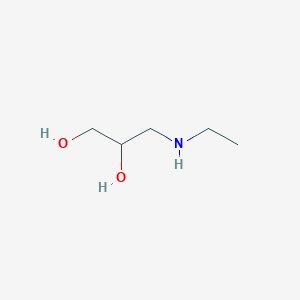
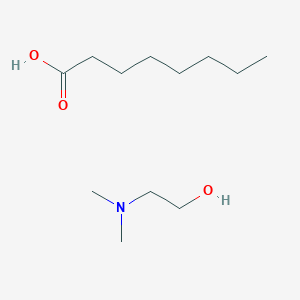
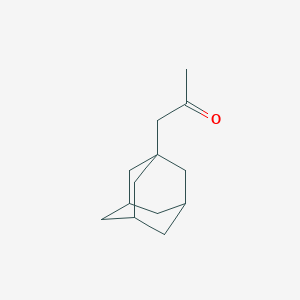
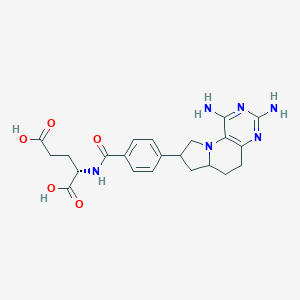
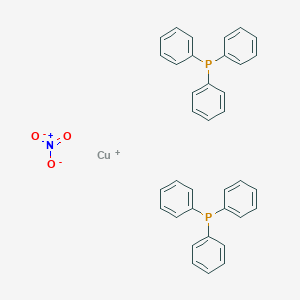
![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)
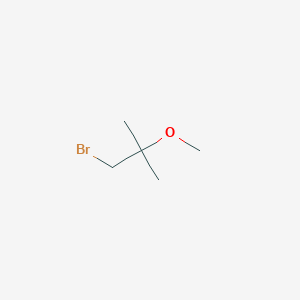
![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)
